molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one

Cat. No. B2387598
CAS RN: 104483-68-3
M. Wt: 244.257
InChI Key: YJUGHFICDPXBOW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one, also known as Dibenzylideneacetone (DBA), is a widely used organic compound in scientific research. DBA is a yellow crystalline solid with a molecular formula of C17H14F3NO. It is a chalcone derivative that has been extensively studied for its synthetic applications and biological activities.

Mechanism of Action

The mechanism of action of DBA is not fully understood, but it is believed to act as an electron donor and acceptor in various chemical reactions. DBA has a conjugated system of double bonds that can undergo reversible oxidation and reduction reactions. This property makes DBA a versatile compound for catalyzing redox reactions and for studying the electronic properties of organic molecules.
Biochemical and Physiological Effects:
DBA has been shown to have various biological activities, such as antioxidant, anti-inflammatory, and anticancer effects. However, the exact mechanisms of these effects are still under investigation. DBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DBA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DBA has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. DBA is also a versatile compound that can be used in a wide range of chemical reactions and biological assays. However, DBA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling and using DBA in laboratory experiments.

Future Directions

There are several future directions for the research and application of DBA. One potential direction is the development of new synthetic methods for DBA and its derivatives. This could lead to the discovery of new organic compounds with novel properties and applications. Another direction is the investigation of the biological mechanisms of DBA and its potential therapeutic applications. This could lead to the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Overall, DBA is a promising compound with a wide range of applications in scientific research and development.

Synthesis Methods

DBA can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the final product. The yield and purity of DBA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.

Scientific Research Applications

DBA has a wide range of applications in scientific research, particularly in the fields of organic chemistry, material science, and biology. As a chalcone derivative, DBA has been used as a starting material for the synthesis of various organic compounds, such as dyes, polymers, and pharmaceuticals. DBA has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.

properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGHFICDPXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one

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